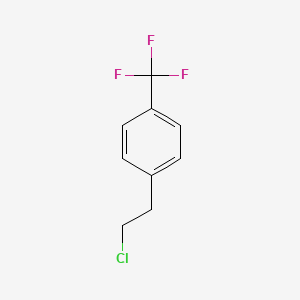
1-(2-Chloroethyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the 2-chloroethyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: Products include ethyl-substituted benzene derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene
- 1-(2-Chloroethyl)-2-(trifluoromethyl)benzene
- 1-(2-Chloroethyl)-4-(difluoromethyl)benzene
Uniqueness
1-(2-Chloroethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the chloroethyl and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
CAS No. |
85289-89-0 |
|---|---|
Molecular Formula |
C9H8ClF3 |
Molecular Weight |
208.61 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 |
InChI Key |
FXUSYUITULUXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


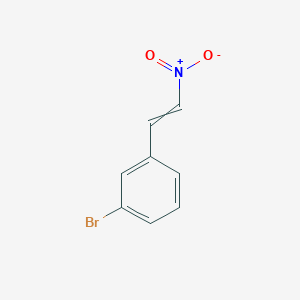
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)



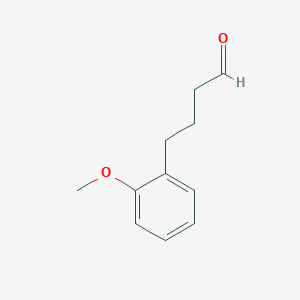
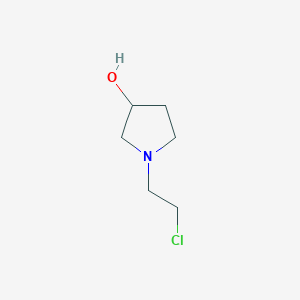
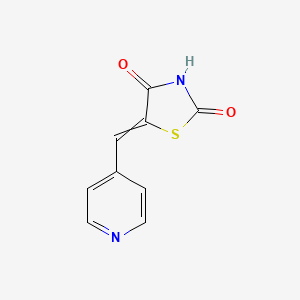


![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
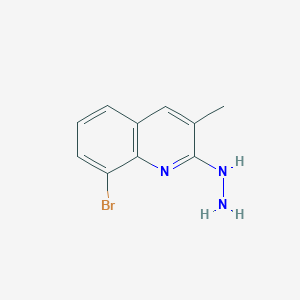
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
